![molecular formula C12H15N3O2 B2563592 ethyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate CAS No. 887573-46-8](/img/structure/B2563592.png)
ethyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate
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Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of biological activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles . The specific synthesis route can vary depending on the desired benzimidazole derivative .
Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Benzimidazole and its derivatives show a broad range of chemical reactivity due to the presence of multiple reactive sites, including the two nitrogen atoms and the aromatic ring .
Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Its physical and chemical properties can be modified by substituting different groups on the benzimidazole ring .
Scientific Research Applications
- Ethyl N-[(1H-benzo[d]imidazol-2-yl)methyl]-N-methylcarbamate derivatives have been synthesized and tested for their antitumor activity in vitro . These compounds were evaluated against cancer cell lines such as A549, MDA-MB-231, A375, and HCT116 using the MTT assay. Investigating their potential as anticancer agents is an essential area of research.
- The regiocontrolled synthesis of substituted imidazoles, including this compound, has seen recent advances . Researchers focus on constructing specific bonds during imidazole formation. Understanding the functional group compatibility, substitution patterns, and reaction mechanisms contributes to the development of efficient synthetic methodologies.
Antitumor Activity
Synthetic Methodology
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl N-(1H-benzimidazol-2-ylmethyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-3-17-12(16)15(2)8-11-13-9-6-4-5-7-10(9)14-11/h4-7H,3,8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKAZAFUGLXSDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)CC1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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